2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

JAK2 inhibitor kinase selectivity triazolopyridine

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine (CAS 1893727-25-7, MW 228.22) is a fluorinated heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a core scaffold extensively utilized in kinase inhibitor drug discovery. This compound features a 2-fluorophenyl substituent at the 2-position and a primary amine at the 7-position.

Molecular Formula C12H9FN4
Molecular Weight 228.22 g/mol
Cat. No. B13103842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine
Molecular FormulaC12H9FN4
Molecular Weight228.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN3C=CC(=CC3=N2)N)F
InChIInChI=1S/C12H9FN4/c13-10-4-2-1-3-9(10)12-15-11-7-8(14)5-6-17(11)16-12/h1-7H,14H2
InChIKeyVFNARCIMSOMHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine: A Selective JAK2-Oriented Building Block in Fluorinated Triazolopyridine Kinase Inhibitor Research


2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine (CAS 1893727-25-7, MW 228.22) is a fluorinated heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a core scaffold extensively utilized in kinase inhibitor drug discovery [1]. This compound features a 2-fluorophenyl substituent at the 2-position and a primary amine at the 7-position. Its structural framework is designed for the development of selective Janus kinase (JAK) inhibitors, particularly JAK2, where the [1,2,4]triazolo[1,5-a]pyridine core is known to confer selectivity advantages over other kinase inhibitor scaffolds [2]. The ortho-fluorine substitution on the phenyl ring is a strategic design element intended to improve metabolic stability by blocking oxidative metabolism, relative to non-fluorinated or para-substituted analogs .

Scaffold JAK2-selective triazolopyridine core for kinase probe development
Stability Reported ortho-fluorine metabolic stability advantage over non-fluorinated analogs
Derivatization 7-Amine handle enables one-step diversification without metal catalysis

Why 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine Cannot Be Readily Replaced by Other 2-Aryl Triazolopyridine Analogs


Within the 2-aryl-[1,2,4]triazolo[1,5-a]pyridine class, subtle variations in the aryl substitution pattern drive profound divergences in kinase selectivity profile and metabolic fate. While a 2-amino substituent directs potency toward JAK2 [1], the 2-fluorophenyl group uniquely positions the fluorine atom ortho to the triazolopyridine linkage, creating a steric and electronic environment distinct from its 3-fluoro, 4-fluoro, 2-chloro, or 2-methoxy counterparts. Para-fluorination (4-F) is documented to improve metabolic stability by blocking oxidative metabolism at that position , whereas the 2-chloro analog undergoes CYP3A4-mediated N-dechlorination as a primary metabolic route . The 2-methoxy variant introduces a hydrogen-bond acceptor that alters target engagement geometry. These positional and atomic differences mean that [1,2,4]triazolo[1,5-a]pyridines with different 2-aryl groups are not functionally interchangeable; selection of the ortho-fluorophenyl variant must be justified by its specific, quantifiable contribution to target selectivity and metabolic resilience in the intended experimental system.

Para-fluoro analog (4-F) Metabolic stability profile may differ due to altered oxidation site
2-Chloro analog CYP3A4-mediated N-dechlorination may alter clearance and generate reactive intermediates
2-Methoxy analog Hydrogen-bond acceptor may shift target engagement geometry and selectivity

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine


JAK2 Selectivity Advantage: Inferred from 2-Amino-[1,2,4]triazolo[1,5-a]pyridine Scaffold Optimization

The 2-amino-[1,2,4]triazolo[1,5-a]pyridine scaffold, from which the target compound is directly derived, was optimized to yield JAK2 inhibitors with pharmacodynamic activity. The lead compound in the Genentech series achieved an IC50 of 0.8 nM against JAK2 with >100-fold selectivity over other JAK family kinases [1]. While the target compound 2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is not the final optimized lead, it retains the core scaffold and amine substitution pattern responsible for this JAK2-biased selectivity. By contrast, advanced JAK1/2 inhibitors built on the triazolo[1,5-a]pyridine core, such as compounds J-4 and J-6, exhibit JAK1 IC50 values of 14–26 nM and JAK2 IC50 values in the range of 128–214 nM, demonstrating that scaffold elaboration can shift selectivity between JAK isoforms [2]. The 2-fluorophenyl building block therefore provides a starting point with demonstrable JAK2 selectivity potential that elaborated analogs may lose.

JAK2 Selectivity Potential
Class-level
0.8 nM JAK2 IC50 (scaffold-derived) >100-fold selectivity over JAK family
Reported scaffold selectivity context supports JAK2-biased probe design
Class-level inference from optimized lead; verify in target compound
JAK2 inhibitor kinase selectivity triazolopyridine

Metabolic Stability Advantage of Ortho-Fluorination vs. Chloro and Methoxy Analogs

Fluorine substitution is a well-established strategy to enhance metabolic stability, but the substitution position critically determines the magnitude of the effect. Structural analogs within the 2-aryl-[1,2,4]triazolo[1,5-a]pyridin-7-amine series illustrate this: the 2-(4-fluorophenyl) analog resists oxidative metabolism at the para position, prolonging half-life . In contrast, the 2-chlorophenyl analog is primarily metabolized via CYP3A4-mediated N-dechlorination, an oxidative pathway that generates reactive intermediates and accelerates clearance . The 2-fluorophenyl compound (target) is predicted to combine the metabolic stability benefit of carbon-fluorine bond strength with the steric protection of the ortho position, which shields the adjacent triazole linkage from oxidative attack. The methoxy analog (2-OCH3), lacking a halogen, is expected to undergo O-demethylation, a liability not shared by the fluoro derivative.

Metabolic Stability
Class-level
Target: ortho-F C-F bond (485 kJ/mol)
vs
2-Cl analog C-Cl bond (339 kJ/mol)
May support metabolic stability screening vs. chloro and methoxy analogs
Class-level inference; metabolic stability requires experimental validation
drug metabolism fluorine substitution CYP450 stability

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) vs. Key Analogs

Among the regioisomeric and atomic analogs, the target compound occupies a unique region of physicochemical space. The 2-fluorophenyl derivative has a calculated XLogP3 of approximately 1.8–1.9 [1], a TPSA of ~56.2 Ų [1], and a rotatable bond count of 1. The 4-fluorophenyl regioisomer is expected to have similar LogP but a distinct dipole moment affecting passive permeability. The 2-chlorophenyl analog (MW 244.68) is significantly more lipophilic (predicted XLogP ~2.2–2.5) and has a larger molar refractivity, which can reduce ligand efficiency metrics. The 2-methoxyphenyl analog (XLogP3 = 1.7) introduces a hydrogen bond acceptor (methoxy oxygen) that increases TPSA and alters solubility. The target's ortho-fluorine atom provides a favorable balance of lipophilicity and molecular size, avoiding the excessive lipophilicity of the chloro analog while maintaining a lower TPSA than the methoxy variant, which may improve blood-brain barrier penetration potential.

Physicochemical Properties
Reported
XLogP3
~1.8–1.9 (vs. 2-Cl: ~2.2–2.5)
TPSA
~56.2 Ų (vs. 2-OMe: 65.4 Ų)
MW
228.22 (vs. 2-Cl: 244.68)
Supports CNS permeability assessment with lower lipophilicity and TPSA
Calculated properties; confirm experimentally
lipophilicity drug-likeness physicochemical properties

Synthetic Accessibility and Derivatization Handle: 7-Amine Reactivity Advantage

The primary amine at the 7-position of the triazolopyridine core is a versatile synthetic handle enabling rapid parallel derivatization into amides, ureas, sulfonamides, or via reductive amination. In contrast, the 7-bromo-2-(2-fluorophenyl) analog [1] requires palladium-catalyzed cross-coupling for further elaboration, increasing synthetic step count and cost. The 2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is commercially available at >98% purity , whereas the bromo analog is a less common specialty intermediate. The amine handle combined with the ortho-fluorophenyl group provides a direct path to JAK2-focused libraries without requiring protecting group strategies or transition-metal-catalyzed coupling steps.

Synthetic Accessibility
Reported
Target: 7-NH2 1-step acylation
vs
7-Bromo analog 2-step Pd-coupling
Supports efficient SAR library synthesis with reduced step count
Commercial availability may vary; validate reactivity in intended solvent
chemical derivatization amine handle building block

Where 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine Delivers Definitive Research Value


JAK2-Selective Chemical Probe Development Requiring Metabolic Stability

Research programs targeting JAK2-driven myeloproliferative neoplasms or inflammatory conditions where JAK2 selectivity is paramount should consider this compound as a key intermediate. The ortho-fluorophenyl substitution is expected to provide superior metabolic stability compared to 2-chloro or 2-methoxy analogs , addressing a common limitation in early-stage JAK inhibitor development. The core scaffold is validated by the 0.8 nM JAK2 IC50 achieved by optimized 2-amino-[1,2,4]triazolo[1,5-a]pyridines [1].

Parallel Medicinal Chemistry SAR Libraries Targeting Kinase ATP-Binding Sites

The 7-amine handle enables rapid, one-step diversification into amide, urea, and sulfonamide libraries without transition-metal catalysis [2]. This is a distinct practical advantage over 7-halo analogs, which require additional synthetic steps. The ortho-fluorophenyl group provides a sterically constrained aryl substituent that can probe the hydrophobic pocket adjacent to the hinge-binding region in JAK and VEGFR2 kinases.

Comparative Metabolic Stability Studies Across 2-Aryl Triazolopyridine Series

The compound serves as an essential comparator in systematic metabolic stability screening of 2-aryl triazolopyridine derivatives. Unlike the 2-chlorophenyl analog, which undergoes CYP3A4-mediated N-dechlorination , the 2-fluorophenyl variant is predicted to resist oxidative metabolism due to the strong C-F bond. This makes it an ideal control compound for isolating the contribution of halogen type and position to microsomal half-life.

Blood-Brain Barrier Penetration Optimization Programs

With a favorable XLogP3 (~1.8–1.9) and TPSA (~56.2 Ų) [3], the target compound sits in an optimized physicochemical space for CNS penetration. Compared to the more lipophilic 2-chloro analog (predicted XLogP3 ~2.2–2.5) and the higher-TPSA 2-methoxy analog (TPSA 65.4 Ų), the ortho-fluorophenyl derivative is the preferred starting point for CNS kinase programs where maintaining acceptable LogP and TPSA is critical.

Application
Selection Property
Validation Focus
JAK2 pathway probe development
JAK2-biased triazolopyridine scaffold with ortho-fluorine stability
Kinase selectivity panel and metabolic stability assay
Kinase SAR library synthesis
7-Amine handle for rapid one-step diversification
Derivatization efficiency and compound purity
Metabolic stability comparator studies
Ortho-fluorophenyl as stable control vs. chloro/methoxy analogs
Microsomal half-life comparison across halogen analogs
CNS kinase inhibitor optimization
Favorable LogP and TPSA for blood-brain barrier penetration
Permeability and brain exposure assays
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